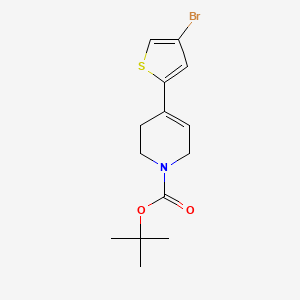

tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a heterocyclic compound featuring a partially saturated tetrahydropyridine ring core, a tert-butyl carboxylate protecting group, and a 4-bromothiophen-2-yl substituent. The bromothiophene moiety suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tetrahydropyridine scaffold is common in medicinal chemistry for modulating pharmacokinetic properties.

Properties

Molecular Formula |

C14H18BrNO2S |

|---|---|

Molecular Weight |

344.27 g/mol |

IUPAC Name |

tert-butyl 4-(4-bromothiophen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-6-4-10(5-7-16)12-8-11(15)9-19-12/h4,8-9H,5-7H2,1-3H3 |

InChI Key |

MDMALNBVKDWXAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CS2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Bromothiophene Moiety: This step often involves a bromination reaction where a thiophene ring is brominated at the desired position.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromothiophene moiety.

Substitution: The bromine atom in the bromothiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Materials Science: The compound’s unique structure makes it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the tetrahydropyridine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 286961-14-6)

- Molecular Formula: C₁₆H₂₈BNO₄

- Molecular Weight : 309.21 g/mol

- Key Substituent : Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Boiling Point : 115–117°C .

- Applications : Primarily used as a boron-containing intermediate in Suzuki-Miyaura cross-coupling reactions due to its electrophilic boron center .

Comparison : The bromothiophene substituent in the target compound serves as an electrophilic coupling partner, whereas the boronate ester in this analog acts as a nucleophile in cross-couplings. The tert-butyl carboxylate group is conserved, suggesting shared stability under basic conditions.

tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate (CAS 141545-71-3)

- Molecular Formula : C₁₅H₂₁BrN₂O₃

- Molecular Weight : 381.25 g/mol

- Key Substituents : 6-Bromopyridin-2-yl and hydroxyl group on a saturated piperidine ring .

- Applications : Likely used in pharmaceutical synthesis, with the hydroxyl group enabling further derivatization (e.g., etherification, esterification).

The hydroxyl group adds polarity, which may influence solubility.

Structural Analogues with Reduced Ring Saturation

tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS 73286-70-1)

Functional Group Modifications

tert-Butyl N-(3-thienyl)carbamate (CAS 19228-91-2)

Comparison : The carbamate group introduces hydrolytic sensitivity under acidic or basic conditions, whereas the tert-butyl carboxylate in the target compound offers greater stability.

Boiling Points and Stability

- The boronate ester analog (CAS 286961-14-6) has a lower boiling point (115–117°C) than tert-Butyl N-(3-thienyl)carbamate (138–140°C), likely due to differences in intermolecular forces (boronate ester vs. polar carbamate) .

- The bromothiophene substituent in the target compound may increase molecular weight and melting point compared to non-halogenated analogs.

Data Table: Key Comparative Properties

*Estimated based on structural analysis.

Biological Activity

tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound notable for its unique structure that includes a tetrahydropyridine ring and a bromothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to the presence of nitrogen and sulfur heteroatoms, which can significantly influence its chemical reactivity and biological interactions.

- Molecular Formula : C₁₄H₁₈BrN₁O₂S

- Molecular Weight : Approximately 320.26 g/mol

- CAS Number : 92378-07-9

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities. The following sections summarize key findings regarding its pharmacological potential.

1. Antimicrobial Activity

Studies have shown that related tetrahydropyridine derivatives possess significant antimicrobial properties. For instance, compounds with similar scaffolds have been evaluated for their efficacy against bacterial strains and fungi, suggesting that this compound may also exhibit such activities.

| Compound | Activity | Reference |

|---|---|---|

| Tetrahydropyridine Derivative A | Antibacterial | |

| Tetrahydropyridine Derivative B | Antifungal |

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through in vitro studies. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

| Mechanism | Effect | Reference |

|---|---|---|

| COX Inhibition | Reduced inflammation | |

| Cytokine Suppression | Decreased IL-6 levels |

3. Neuroprotective Properties

Given the structural features of this compound, it is hypothesized that it may exert neuroprotective effects. Compounds with similar structures have been linked to neuroprotection in models of neurodegenerative diseases by inhibiting apoptosis and oxidative stress.

Case Studies

A case study involving a related compound indicated significant neuroprotective effects in animal models of Alzheimer's disease. The study reported that the compound reduced amyloid-beta plaque formation and improved cognitive function.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Understanding the structure-activity relationship is vital for optimizing its biological activity:

| Structural Feature | Activity Implication |

|---|---|

| Tetrahydropyridine Ring | Enhances binding affinity to biological targets |

| Bromothiophene Moiety | Potentially increases lipophilicity and cellular uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.